Cyclohexyl 3,5-dinitrobenzoate
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Overview
Description
Cyclohexyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C₁₃H₁₄N₂O₆. It is an ester derived from 3,5-dinitrobenzoic acid and cyclohexanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl 3,5-dinitrobenzoate can be synthesized through the esterification of 3,5-dinitrobenzoic acid with cyclohexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3,5-dinitrobenzoic acid and cyclohexanol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) under high pressure.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: 3,5-dinitrobenzoic acid and cyclohexanol.
Reduction: Cyclohexyl 3,5-diaminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare various derivatives and study reaction mechanisms.
Biology: Investigated for its potential antimicrobial properties due to the presence of nitro groups.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of cyclohexyl 3,5-dinitrobenzoate involves its interaction with biological molecules. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its antimicrobial and other biological activities .
Comparison with Similar Compounds
Cyclohexyl 3,5-dinitrobenzoate can be compared with other similar compounds, such as:
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
- Methyl 3,5-dinitrobenzoate
Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other alkyl esters. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1158-19-6 |
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Molecular Formula |
C13H14N2O6 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
cyclohexyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H14N2O6/c16-13(21-12-4-2-1-3-5-12)9-6-10(14(17)18)8-11(7-9)15(19)20/h6-8,12H,1-5H2 |
InChI Key |
WQRHLXDZHGLFIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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